4-(Morpholin-3-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-3-ylmethyl)phenol: is a phenolic compound that has garnered significant attention due to its unique structure and diverse potential applications. This compound consists of a phenol group attached to a morpholine ring via a methylene bridge. The presence of both the phenolic and morpholine moieties contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholin-3-ylmethyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a Mannich-type condensation, where the aldehyde group of 4-hydroxybenzaldehyde reacts with morpholine and formaldehyde to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Morpholin-3-ylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions
Major Products Formed:
Scientific Research Applications
4-(Morpholin-3-ylmethyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-3-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- Indole derivatives with morpholine moieties
Comparison: 4-(Morpholin-3-ylmethyl)phenol is unique due to the presence of both the phenolic and morpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in electrophilic aromatic substitution reactions and improved solubility in aqueous environments .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(morpholin-3-ylmethyl)phenol |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-9(2-4-11)7-10-8-14-6-5-12-10/h1-4,10,12-13H,5-8H2 |
InChI Key |
PPQSQPXAIUFBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.